![molecular formula C10H8Cl2N4S B597966 Imibenconazole-des-benzyl CAS No. 199338-48-2](/img/structure/B597966.png)
Imibenconazole-des-benzyl
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Overview
Description
Imibenconazole-des-benzyl is a chemical compound used in scientific research . It is the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid . It is used for R&D purposes and not for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of Imibenconazole-des-benzyl is C10H8Cl2N4O .Physical And Chemical Properties Analysis
The molecular weight of Imibenconazole-des-benzyl is 271.10 g/mol .Scientific Research Applications
Imibenconazole is unstable in acidic and alkaline aquatic environments, showing easy hydrolysis, but it is stable in basic water. This has implications for its environmental persistence and potential pollution control measures (Hao, 2008).
In soil ecosystems, Imibenconazole exhibits rapid degradation with a half-life ranging from 12.5 to 15.6 days, suggesting its relatively short persistence in soil environments (Li-ping, 2008).
Certain azole-type fungicides, including Imibenconazole, can act as inverse agonists for retinoic acid receptor-related orphan receptors α and γ. This action can suppress the expression of interleukin-17, a key regulator of the immune system, indicating potential impacts on immune responses (Kojima et al., 2012).
Imibenconazole and similar compounds have been investigated for their antiviral properties, offering insights into their potential use beyond fungicidal applications. For instance, novel compounds derived from Imibenconazole showed effectiveness against various respiratory and biodefense viruses (Selvam et al., 2007).
Imibenconazole can induce cytochrome P450 1A1 activity and inhibit CYP3A4 activity, impacting drug metabolism and interactions, particularly in the intestinal environment (Sergent et al., 2009).
Imibenconazole's efficacy in the management of agricultural pests and its impact on the environment and human health are also areas of active research, highlighting its multifaceted role in various applications.
Safety and Hazards
Imibenconazole-des-benzyl should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Imibenconazole-des-benzyl is a powerful chemical compound used in scientific research. Its versatility allows for groundbreaking discoveries, from studying plant diseases to developing new pesticides. The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area .
Mechanism of Action
Target of Action
Imibenconazole-des-benzyl primarily targets the C14-demethylase (erg11/cyp51) enzyme . This enzyme plays a crucial role in the biosynthesis of sterols in the cell membrane .
Mode of Action
Imibenconazole-des-benzyl interacts with its target by inhibiting the activity of the C14-demethylase enzyme . This inhibition disrupts the biosynthesis of sterols, which are essential components of the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by Imibenconazole-des-benzyl is the sterol biosynthesis pathway . By inhibiting the C14-demethylase enzyme, Imibenconazole-des-benzyl disrupts the production of sterols, leading to alterations in the structure and function of the cell membrane .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and dichloromethane . This suggests that it may have good bioavailability due to its ability to dissolve in lipids, facilitating its absorption and distribution in the body.
Result of Action
The inhibition of sterol biosynthesis by Imibenconazole-des-benzyl leads to alterations in the cell membrane’s structure and function . This can result in the disruption of essential cellular processes, leading to the death of the fungal cells . Therefore, Imibenconazole-des-benzyl is commonly used as a fungicide .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUNWRVMBFWJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imibenconazole-des-benzyl |
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